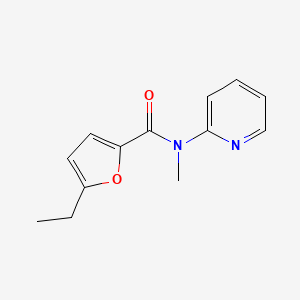
N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. It has been found to interact with the CB1 receptor, which is involved in the regulation of pain, inflammation, and neurological function. Moreover, it has also been shown to inhibit the activity of the enzyme FAAH, which is responsible for the degradation of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and reduce seizure activity in animal models of neurological disorders. Moreover, it has been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide is its potential as a novel therapeutic agent for the treatment of various diseases. Moreover, it has been found to exhibit favorable pharmacokinetic properties, including good oral bioavailability and rapid onset of action. However, one of the limitations of the compound is its relatively low potency compared to other analgesics and anti-inflammatory agents.
Direcciones Futuras
There are several future directions for the research on N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide. One of the main areas of focus is the development of more potent analogs of the compound that can exhibit improved therapeutic efficacy. Moreover, further studies are needed to fully understand the mechanism of action of the compound and its potential interactions with other signaling pathways. Additionally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide involves the reaction of cyclohex-3-ene-1-carboxylic acid with ethylamine, followed by the reduction of the resulting amide with sodium borohydride. The final product is obtained after the reaction of the resulting amine with 2-chloro-N-(1-ethylpiperidin-2-yl) acetamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel painkillers. Moreover, it has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-cyclohex-3-en-1-yl-1-ethylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-2-16-11-7-6-10-13(16)14(17)15-12-8-4-3-5-9-12/h3-4,12-13H,2,5-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVORVWTCXKBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1C(=O)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)
![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)

![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)
![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)


![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)
